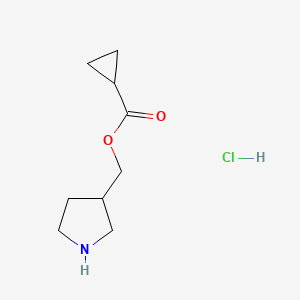
1-(2-Chloroethyl)-2,4-difluorobenzene
Overview
Description
1-(2-Chloroethyl)-2,4-difluorobenzene, also known as 1,2-difluorochloroethylbenzene, is a versatile synthetic intermediate that has been used in a variety of applications. It is an important building block for organic synthesis, and is also used in the production of pharmaceuticals, agrochemicals and other specialty chemicals. In addition, this compound has been studied for its potential use in medical research, and its biochemical and physiological effects have been investigated in a number of studies.
Scientific Research Applications
Environmental Presence and Toxicity
Global Trends in Toxicity Studies : The analysis of global trends in studies about the toxicity of chlorinated herbicides, such as 2,4-D, highlights the importance of understanding the environmental impact and toxicity of chlorinated compounds. Research has focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, emphasizing the need for ongoing research in these areas (Zuanazzi, Ghisi, & Oliveira, 2020).
Occurrence of Brominated and Chlorinated Compounds : Studies on novel brominated flame retardants indicate concerns about their persistence and toxicity in the environment. This research underscores the challenges in managing and mitigating the environmental impact of halogenated organic compounds, which could extend to substances like 1-(2-Chloroethyl)-2,4-difluorobenzene (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications
- Synthesis of Related Compounds : Research into the synthesis of related halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, offers insights into the chemical processes that might be relevant for synthesizing and applying this compound. These studies provide a foundation for understanding the chemical behavior and potential applications of chlorinated and fluorinated benzene derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Mechanisms of Toxicity and Degradation
- Mechanisms of Formation and Degradation : Investigations into the formation, chlorination, dechlorination, and destruction of polychlorinated compounds, such as dioxins and furans, can provide insights into the environmental fate and potential remediation strategies for chlorinated benzene derivatives. Understanding these mechanisms is crucial for assessing the environmental and health risks associated with these compounds (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Mechanism of Action
Target of Action
Compounds similar to “1-(2-Chloroethyl)-2,4-difluorobenzene”, such as alkylating agents, often target DNA in cells. They can bind to DNA and interfere with its replication, which can lead to cell death .
Mode of Action
Alkylating agents work by attaching alkyl groups to DNA bases, which can prevent DNA synthesis and RNA transcription from the affected DNA . This can lead to cell death, especially in rapidly dividing cells like cancer cells .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By binding to DNA, these compounds can prevent the DNA from being properly replicated. This can lead to errors in the DNA sequence, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
The pharmacokinetics of a compound like “this compound” would depend on various factors, including its chemical structure and the route of administration. For example, similar compounds like SarCNU have been shown to exhibit linear and consistent pharmacokinetics with good oral bioavailability in both mice and dogs .
Result of Action
The primary result of the action of alkylating agents is cell death. By interfering with DNA replication, these compounds can prevent cells from dividing and cause them to die. This can be particularly effective against cancer cells, which divide more rapidly than normal cells .
Action Environment
The action of a compound like “this compound” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other chemicals, can also influence the compound’s action .
properties
IUPAC Name |
1-(2-chloroethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPLIBTPXYTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




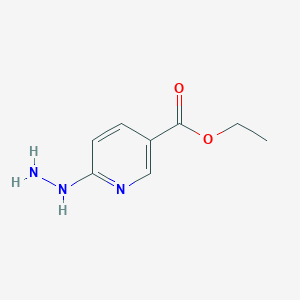

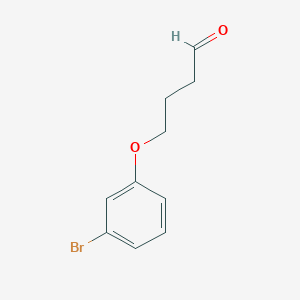
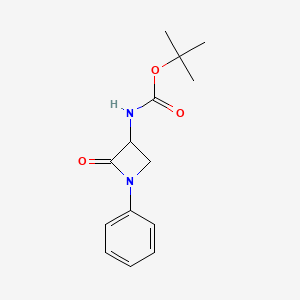
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

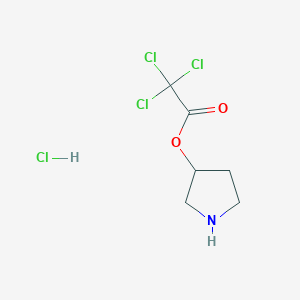
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
